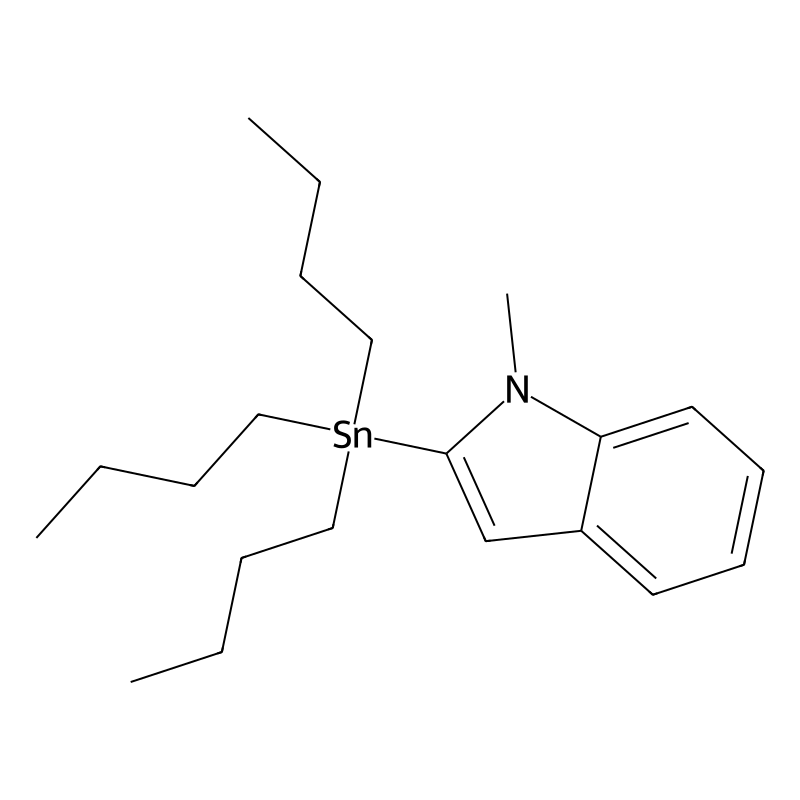1-Methyl-2-(tributylstannyl)-1H-indole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- 1-Methyl-2-(tributylstannyl)pyrrole is employed as an intermediate for pharmaceuticals . The synthesis of 1-H-pyrrole-3-carboxylic acid and its derivatives demonstrates the potential for creating new compounds with medicinal properties.
- Pyrrole derivatives have applications in agriculture, but specific information about the use of 1-Methyl-2-(tributylstannyl)-1H-indole in this field is not available.
Pharmaceuticals
Materials Science
Agriculture
- “1-Methyl-2-(tributylstannyl)pyrrole” can be used to prepare Poly(Py-BTz-Py) (2-butyl-4,7-bis(1-methyl-1H-pyrrol-2-yl)-2H-benzo[d][1,2,3]triazole) via Stille coupling reaction .
- This polymer can be used as an organic photocatalyst for the formation of C-C bonds under visible light irradiation .
- The compound can also be used to prepare Di(bisthienyl)-o-carborane (DBTC) by reacting with 5,5′-dibromo-o-carboranyl-bisthiophenes using a Pd catalyst .
- DBTC can be electropolymerized to produce conducting polymers .
Organic Photocatalyst
Conducting Polymers
Bithienylpyrrole Derivatives
1-Methyl-2-(tributylstannyl)-1H-indole is an organotin compound characterized by its unique structural features. It consists of an indole ring system, which is a bicyclic aromatic structure formed by a benzene ring fused to a pyrrole ring. In this compound, a methyl group is attached at the nitrogen atom of the indole (N-methyl), while a tributyltin group is located at the second position of the indole ring. The presence of the tributyltin group imparts significant steric bulk and reactivity to the molecule, influencing its chemical behavior and potential applications in organic synthesis and material science .
There is no current information available regarding the specific mechanism of action of 1-Methyl-2-(tributylstannyl)-1H-indole.
Organotin compounds like tributyltin can exhibit various hazardous properties, including:
Toxicity
Tributyltin is known to be toxic to aquatic organisms and may have endocrine disrupting effects []. Due to the presence of this group, 1-Methyl-2-(tributylstannyl)-1H-indole should be handled with caution, following proper laboratory safety protocols.
Environmental Impact
Organotin compounds can persist in the environment and bioaccumulate in the food chain. The potential environmental impact of 1-Methyl-2-(tributylstannyl)-1H-indole needs further investigation.
1-Methyl-2-(tributylstannyl)-1H-indole primarily participates in Stille coupling reactions, which are crucial for forming carbon-carbon bonds. In these reactions, the tributyltin group can be substituted with various organic fragments, such as aryl or vinyl groups, in the presence of a palladium catalyst. Additionally, this compound can undergo hydrolysis, leading to the cleavage of the tin-carbon bond, potentially resulting in toxic byproducts like tributyltin oxide .
Types of Reactions- Stille Coupling: Replacement of the tributyltin group with aryl or vinyl groups.
- Hydrolysis: Degradation through reaction with water.
- Oxidation: Possible formation of indole derivatives under specific conditions.
While specific biological activities of 1-Methyl-2-(tributylstannyl)-1H-indole have not been extensively documented, organotin compounds are generally known for their toxicity, particularly towards aquatic organisms. The tributyltin moiety is recognized for its endocrine-disrupting effects, raising concerns regarding environmental persistence and bioaccumulation . Further studies are needed to elucidate any direct biological effects related to this specific compound.
The synthesis of 1-Methyl-2-(tributylstannyl)-1H-indole typically involves stannylation reactions where tributylstannyl chloride reacts with N-methylindole in the presence of bases such as sodium hydride or lithium diisopropylamide. The reactions are generally conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and hydrolysis .
General Procedure- Reagents: N-methylindole, tributylstannyl chloride, base (e.g., sodium hydride).
- Conditions: Inert atmosphere; controlled temperature.
- Outcome: Formation of 1-Methyl-2-(tributylstannyl)-1H-indole.
1-Methyl-2-(tributylstannyl)-1H-indole serves as an important intermediate in organic synthesis. Its applications include:
- Organic Synthesis: Key reagent in Stille coupling reactions for constructing complex organic molecules.
- Material Science: Potential use in developing conducting polymers and organic electronic materials due to its unique structural properties .
Several compounds are structurally or functionally similar to 1-Methyl-2-(tributylstannyl)-1H-indole. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methyl-2-(tributylstannyl)-1H-pyrrole | Pyrrole ring with tributyltin | Used primarily in Stille coupling; less steric hindrance compared to indole |
| 3-Methyl-2-(tributylstannyl)-1H-indole | Indole with tributyltin at position 2 | Similar reactivity but different substitution patterns |
| 4-Methyl-3-(tributylstannyl)-1H-pyrrole | Pyrrole with tributyltin at position 3 | Different electronic properties due to position change |
| 5-Bromo-2-(tributylstannyl)-indole | Indole with bromine substitution | Enhanced reactivity due to halogen presence |
The uniqueness of 1-Methyl-2-(tributylstannyl)-1H-indole lies in its specific combination of an indole structure and a bulky tributyltin group, which influences both its chemical reactivity and potential applications in synthetic chemistry .







